molecular formula C12H16O2 B14662751 5-Methyl-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol CAS No. 38106-50-2

5-Methyl-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol

Cat. No.: B14662751
CAS No.: 38106-50-2
M. Wt: 192.25 g/mol
InChI Key: YSUXLAFVCJEDIH-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol is an organic compound with a complex structure that includes a benzene ring substituted with hydroxyl groups and a prenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the prenylation of phenolic compounds. For example, the reaction of 2,4-dihydroxybenzaldehyde with prenyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzene derivatives.

Scientific Research Applications

5-Methyl-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The prenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol is unique due to its combination of hydroxyl and prenyl groups, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

5-methyl-2-(3-methylbut-2-enyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)4-5-10-11(13)6-9(3)7-12(10)14/h4,6-7,13-14H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUXLAFVCJEDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737811
Record name 5-Methyl-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38106-50-2
Record name 5-Methyl-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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